molecular formula C12H23NO2 B4184062 4-hexanoyl-2,6-dimethylmorpholine CAS No. 50642-68-7

4-hexanoyl-2,6-dimethylmorpholine

Cat. No. B4184062
CAS RN: 50642-68-7
M. Wt: 213.32 g/mol
InChI Key: BKADZQMMFGCDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylmorpholine is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients . It serves as a building block for pharmaceuticals ingredients .


Synthesis Analysis

2,6-Dimethylmorpholine can be prepared by cyclization of diisopropanolamine (1,1’-iminobispropan-2-ol) in the presence of sulfuric acid . This process involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular formula of 2,6-Dimethylmorpholine is C6H13NO . The IUPAC Standard InChI is InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3 .


Chemical Reactions Analysis

The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .


Physical And Chemical Properties Analysis

The physical properties of 2,6-Dimethylmorpholine include a refractive index of n20/D 1.446 (lit.), boiling point of 147 °C (lit.), melting point of -85 °C (lit.), and a density of 0.935 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antioxidant Properties

The compound has been investigated for its antioxidant potential. Researchers synthesized novel heterocyclic compounds derived from 4-[1-(2,6-dimethylmorpholin-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-triazol-5-on-4-yl-azomethine]-2-methoxyphenyl benzoates. These compounds were characterized using IR, 13C-NMR, and 1H-NMR spectroscopic methods . Here’s how it fares in terms of antioxidant activity:

Antimicrobial Properties

The same novel compounds were also evaluated for their antimicrobial properties against six different microorganisms: Bacillus substilis, Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia. The agar well method was used for testing, and the results were compared with reference antioxidant compounds like BHT, BHA, EDTA, and α-tocopherol .

Hybrid Material Preparation

Additionally, cis-2,6-Dimethylmorpholine (DMMP) has been employed in the preparation of microporous materials composed of hybrid T2 and T3 supertetrahedral clusters .

Curcuminoid Derivatives

While not directly related to the compound, it’s worth noting that curcuminoids bearing a pyrazole ring have shown enhanced biological activity in various fields, including anti-malarials, anti-proliferatives, antiplatelet inhibitors, anti-inflammatory agents, antiviral agents, and NOS inhibitors .

Mechanism of Action

While the specific mechanism of action for 2,6-Dimethylmorpholine is not mentioned, morpholines are frequently found in biologically active molecules and pharmaceuticals .

Safety and Hazards

2,6-Dimethylmorpholine is classified as a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage .

Future Directions

2,6-Dimethylmorpholine is a versatile intermediate and is mainly used in the synthesis of pharmaceutical ingredients . Its future directions could involve further exploration of its uses in pharmaceuticals and other chemical syntheses.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-4-5-6-7-12(14)13-8-10(2)15-11(3)9-13/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKADZQMMFGCDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1CC(OC(C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964879
Record name 1-(2,6-Dimethylmorpholin-4-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50642-68-7, 53662-18-3
Record name Morpholine, 2,6-dimethyl-4-(1-oxohexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050642687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC191018
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,6-Dimethylmorpholin-4-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hexanoyl-2,6-dimethylmorpholine
Reactant of Route 2
Reactant of Route 2
4-hexanoyl-2,6-dimethylmorpholine
Reactant of Route 3
Reactant of Route 3
4-hexanoyl-2,6-dimethylmorpholine
Reactant of Route 4
Reactant of Route 4
4-hexanoyl-2,6-dimethylmorpholine
Reactant of Route 5
Reactant of Route 5
4-hexanoyl-2,6-dimethylmorpholine
Reactant of Route 6
Reactant of Route 6
4-hexanoyl-2,6-dimethylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.